6-Chloropyridin-2-ol

Catalog No.
S794250
CAS No.
16879-02-0
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropyridin-2-ol

CAS Number

16879-02-0

Product Name

6-Chloropyridin-2-ol

IUPAC Name

6-chloro-1H-pyridin-2-one

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)

InChI Key

CLNNBQDAAGDAHI-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC(=C1)Cl

Canonical SMILES

C1=CC(=O)NC(=C1)Cl

Isomeric SMILES

C1=CC(=NC(=C1)Cl)O

Biodegradation of 3, 5, 6-Trichloro-2-pyridinol

Specific Scientific Field: Environmental Biotechnology

Summary of the Application: 6-Chloropyridin-2-ol is involved in the biodegradation of 3, 5, 6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . This process is important for detoxification .

Methods of Application or Experimental Procedures: A strain of Micrococcus luteus ML, isolated from a stable TCP degrading microbiota, was used in the study . The strain was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under optimal conditions (temperature: 35 °C; pH: 7.0) .

Results or Outcomes: Two possible degradation pathways of TCP were proposed based on LC–MS analysis . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .

Synthesis of Polyfunctional Pyridine Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: 6-Chloropyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This reaction is used in the synthesis of polyfunctional pyridine derivatives .

Methods of Application or Experimental Procedures: Reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol were carried out . The structures of the compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .

Results or Outcomes: Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The structures of the compounds were confirmed by various spectroscopic methods .

6-Chloropyridin-2-ol, also known as 6-chloro-2-hydroxypyridine or 2(1H)-pyridinone, 6-chloro- [, ], is a heterocyclic aromatic compound. It is a derivative of pyridine with a chlorine atom at position 6 and a hydroxyl group at position 2 of the pyridine ring [].

The origin of 6-chloropyridin-2-ol is primarily synthetic, though there's limited information on its natural occurrence, if any. Its significance in scientific research lies in its potential applications as a building block for the synthesis of more complex molecules with diverse functionalities [].


Molecular Structure Analysis

6-Chloropyridin-2-ol possesses a six-membered aromatic ring with nitrogen at position 1. A chlorine atom is attached at position 6, and a hydroxyl group (OH) is bonded to position 2 of the ring. The lone pair of electrons on the nitrogen atom contributes to the aromaticity of the ring, creating a delocalized electron cloud across the molecule [].

Here are some notable aspects of its structure:

  • The presence of both an electron-withdrawing chlorine atom and an electron-donating hydroxyl group can influence the reactivity of the molecule at different positions of the ring [].
  • The intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom can affect the molecule's conformation and physical properties [].

Chemical Reactions Analysis

  • Nucleophilic substitution: The chlorine atom, being a good leaving group, could be susceptible to nucleophilic substitution by various nucleophiles, leading to the formation of new C-N or C-C bonds [].
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters [].
  • Oxidation: Under specific conditions, the hydroxyl group might be oxidized to a carbonyl group (C=O) [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the polar hydroxyl group.
  • Melting point and boiling point: Expected to be moderately high due to the aromatic ring and hydrogen bonding.
  • Solubility: Potentially soluble in polar solvents like water and ethanol due to the hydroxyl group, but may also have some solubility in non-polar solvents due to the aromatic ring.
  • Stability: The presence of a chlorine atom suggests reasonable chemical stability. However, the hydroxyl group might be susceptible to oxidation under certain conditions [].
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Dispose of the compound according to local regulations for hazardous waste.

XLogP3

1

LogP

0.93 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73018-09-4
16879-02-0

Dates

Modify: 2023-08-15

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